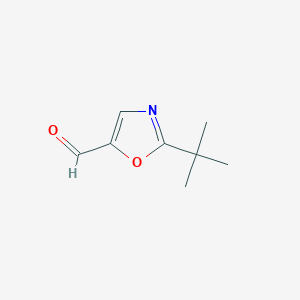
3-(3-(Pyrimidin-2-ylamino)azetidin-1-carbonyl)benzonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile is a complex organic compound that features a pyrimidine ring, an azetidine ring, and a benzonitrile group
Wissenschaftliche Forschungsanwendungen
3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials and coatings due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and azetidine intermediates. The pyrimidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors. The azetidine ring, known for its ring strain, can be synthesized through ring-opening polymerization or other cyclization methods .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction could produce reduced azetidine compounds .
Wirkmechanismus
The mechanism of action of 3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Similar in structure but with a three-membered ring instead of a four-membered azetidine ring.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile is unique due to the combination of its pyrimidine, azetidine, and benzonitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
3-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-8-11-3-1-4-12(7-11)14(21)20-9-13(10-20)19-15-17-5-2-6-18-15/h1-7,13H,9-10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJAFRKVVZOFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2424166.png)
![1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B2424167.png)

![2-[6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2424170.png)

![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-amino-2-oxoethyl)sulfanylbenzamide](/img/structure/B2424175.png)



![Tert-butyl N-[[(2S,4S)-4-fluoro-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B2424183.png)
![N-(4-butylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2424185.png)

![methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate](/img/structure/B2424187.png)
